Cas no 55211-74-0 (2-(4-formylphenyl)acetonitrile)
2-(4-formylphenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-formyl benzeneacetonitrile
- AG-F-92798
- AGN-PC-00JVJ2
- Benzeneacetonitrile, 4-formyl-
- CTK5A3219
- KB-191554
- DB-263080
- (4-Formylphenyl)acetonitrile
- Z1255373857
- SCHEMBL2563564
- 2-(4-Formylphenyl)acetonitrile
- MFCD12756802
- DTXSID00512092
- 4-Formyl benzene aceto nitrile
- 55211-74-0
- SY059426
- p-formylphenyl acetonitrile
- 2-(4-formylphenyl)acetonitrile, AldrichCPR
- EN300-300581
- 2-(4-formylphenyl)acetonitrile
-
- MDL: MFCD12756802
- Inchi: 1S/C9H7NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5H2
- InChI Key: QKHSRQNYMRFQHB-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(CC#N)=CC=1
Computed Properties
- Exact Mass: 145.052763847g/mol
- Monoisotopic Mass: 145.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 40.9Ų
2-(4-formylphenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB531282-250 mg |
2-(4-Formylphenyl)acetonitrile; . |
55211-74-0 | 250MG |
€271.40 | 2023-07-11 | ||
| abcr | AB531282-1 g |
2-(4-Formylphenyl)acetonitrile; . |
55211-74-0 | 1g |
€743.10 | 2023-07-11 | ||
| Apollo Scientific | OR53129-250mg |
2-(4-Formylphenyl)acetonitrile |
55211-74-0 | 95% | 250mg |
£130.00 | 2025-02-20 | |
| Apollo Scientific | OR53129-1g |
2-(4-Formylphenyl)acetonitrile |
55211-74-0 | 95% | 1g |
£395.00 | 2025-02-20 | |
| TRC | B593245-10mg |
2-(4-formylphenyl)acetonitrile |
55211-74-0 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B593245-50mg |
2-(4-formylphenyl)acetonitrile |
55211-74-0 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B593245-100mg |
2-(4-formylphenyl)acetonitrile |
55211-74-0 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-300581-0.05g |
2-(4-formylphenyl)acetonitrile |
55211-74-0 | 95% | 0.05g |
$90.0 | 2023-09-06 | |
| Enamine | EN300-300581-0.1g |
2-(4-formylphenyl)acetonitrile |
55211-74-0 | 95% | 0.1g |
$134.0 | 2023-09-06 | |
| Enamine | EN300-300581-0.25g |
2-(4-formylphenyl)acetonitrile |
55211-74-0 | 95% | 0.25g |
$192.0 | 2023-09-06 |
2-(4-formylphenyl)acetonitrile Suppliers
2-(4-formylphenyl)acetonitrile Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-(4-formylphenyl)acetonitrile
Introduction to 2-(4-formylphenyl)acetonitrile (CAS No. 55211-74-0)
2-(4-formylphenyl)acetonitrile (CAS No. 55211-74-0) is a versatile organic compound with significant applications in various fields of chemistry and material science. This compound, also referred to as 4-formylacetophenone cyanohydrin, is characterized by its unique structure, which combines an aromatic aldehyde group and a cyano group. The presence of these functional groups makes it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
The chemical structure of 2-(4-formylphenyl)acetonitrile consists of a benzene ring substituted with a formyl group at the para position and an acetonitrile group at the ortho position. This arrangement imparts distinct electronic properties to the molecule, enabling it to participate in a wide range of chemical reactions. Recent studies have highlighted its potential as a building block in the construction of heterocyclic compounds, which are essential components in drug discovery and development.
One of the most notable advancements involving 2-(4-formylphenyl)acetonitrile is its role in the synthesis of bioactive compounds. Researchers have successfully utilized this compound as an intermediate in the preparation of novel antibiotics and anticancer agents. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 2-(4-formylphenyl)acetonitrile exhibit potent inhibitory activity against specific enzymes associated with cancer cell proliferation.
In addition to its pharmaceutical applications, 2-(4-formylphenyl)acetonitrile has found utility in the field of organic electronics. Its ability to form stable coordination complexes with transition metals has made it a promising candidate for use in organic light-emitting diodes (OLEDs). A recent investigation reported in *Advanced Materials* revealed that incorporating 2-(4-formylphenyl)acetonitrile into OLED structures significantly enhances their efficiency and stability, paving the way for its application in next-generation display technologies.
The synthesis of 2-(4-formylphenyl)acetonitrile typically involves multi-step reactions, including nucleophilic substitution and condensation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production pathways for this compound. For example, the use of palladium-catalyzed cross-coupling reactions has been shown to improve yield and selectivity in its preparation.
From an analytical standpoint, 2-(4-formylphenyl)acetonitrile can be readily characterized using modern spectroscopic techniques such as UV-vis spectroscopy, HPLC, and GC-MS. These methods provide critical insights into its purity and structural integrity, ensuring its reliability as a starting material for downstream applications.
In conclusion, 2-(4-formylphenyl)acetonitrile (CAS No. 55211-74-0) stands out as a vital compound with diverse applications across multiple disciplines. Its unique chemical properties and versatility make it an indispensable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, its significance in the realm of organic synthesis is expected to grow further.
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